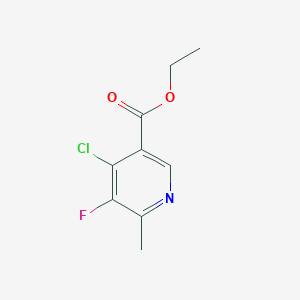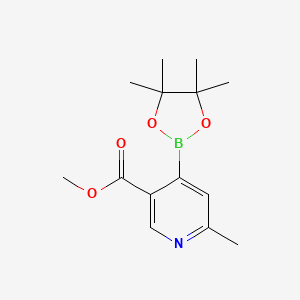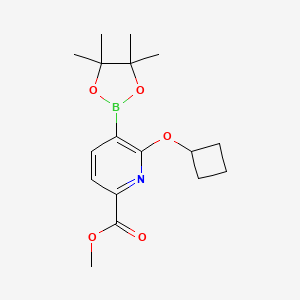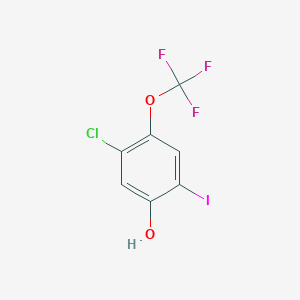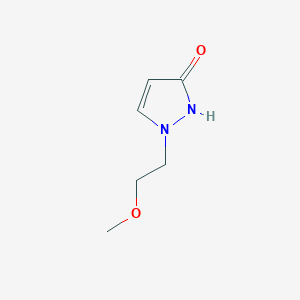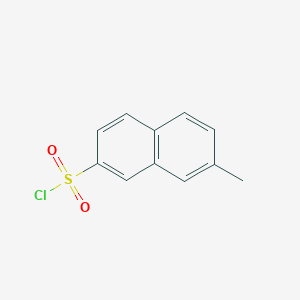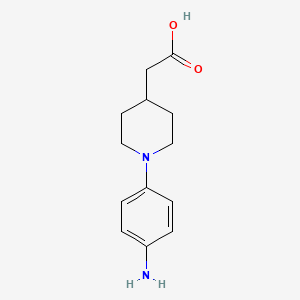
1-(4-Aminophenyl)-4-piperidineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)-4-piperidineacetic acid is an organic compound that features a piperidine ring substituted with an aminophenyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-4-piperidineacetic acid typically involves the reaction of 4-aminophenylacetic acid with piperidine under specific conditions. The process may include steps such as:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-aminophenylacetic acid with a suitable reagent.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Purification Techniques: Advanced purification techniques, including distillation and crystallization, are used to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminophenyl)-4-piperidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride for chlorination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(4-Aminophenyl)-4-piperidineacetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)-4-piperidineacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The aminophenyl group can interact with receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: It can influence signal transduction pathways, leading to cellular responses.
Comparaison Avec Des Composés Similaires
4-Aminophenylacetic acid: Shares the aminophenyl group but lacks the piperidine ring.
Piperidineacetic acid: Contains the piperidine ring but lacks the aminophenyl group.
Uniqueness: 1-(4-Aminophenyl)-4-piperidineacetic acid is unique due to the combination of the aminophenyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-[1-(4-aminophenyl)piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H18N2O2/c14-11-1-3-12(4-2-11)15-7-5-10(6-8-15)9-13(16)17/h1-4,10H,5-9,14H2,(H,16,17) |
Clé InChI |
HOLSSMPSEUCRQP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC(=O)O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


